molecular formula C2H6O B095639 Dimethyl ether-d6 CAS No. 17222-37-6

Dimethyl ether-d6

Cat. No. B095639
CAS RN: 17222-37-6
M. Wt: 52.11 g/mol
InChI Key: LCGLNKUTAGEVQW-WFGJKAKNSA-N
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Description

Dimethyl ether (DME) is a compound of interest due to its applications in various fields, including as a clean alternative fuel and as a solvent in chemical reactions. The molecular structure of DME has been studied extensively, revealing that it has C2v symmetry with staggered methyl groups relative to the CO bonds . The molecule exhibits hindered internal rotation, which is a characteristic feature of its structure10.

Synthesis Analysis

The synthesis of DME can be achieved through several methods. One approach involves the use of hybrid catalysts composed of methanol synthesis catalysts and γ-alumina, where methanol is converted in situ to DME and water . Another innovative method utilizes a slurry reactor for a single-step reaction sequence from synthesis gas, combining methanol synthesis, methanol dehydration to DME, and water-gas shift reactions . This process is advantageous due to potential lower capital and operating costs compared to traditional methods.

Molecular Structure Analysis

The molecular structure of DME has been determined using microwave spectra and electron diffraction. The CO bond distance and the angle between the CO bonds have been found to be 1.410±0.003 Å and 111±43'±20', respectively . The CH distances and angles within the methyl groups are also well-characterized, with slight asymmetry observed in the methyl groups . The electron diffraction studies have provided bond distances and angles for DME, confirming the hindered internal rotation of the molecule10.

Chemical Reactions Analysis

DME is involved in various chemical reactions, including weak, improper C-H...O hydrogen bonding in the DME dimer, with an average interaction energy of about 1.9 kJ/mol . It also serves as a positive ion reagent in chemical ionization mass spectrometry (CIMS), where it forms characteristic fragment-molecule adducts with organic substrates . Additionally, DME has been used as a green solvent in the synthesis of O-alkyl trichloroacetimidates, offering an alternative to toxic and hazardous solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of DME are influenced by its molecular structure and the interactions it undergoes. The rotational parameters of the DME dimer indicate the presence of weak hydrogen bonds, which are shorter than typical C-H bonds . The use of DME in CIMS highlights its reactivity and the ability to form stable adducts with various organic compounds . As a solvent, DME's low boiling point allows for rapid evaporation and facile recovery, making it an environmentally friendly option .

Astrochemistry of Dimethyl Ether

DME is not only of interest on Earth but also in astrochemistry, where it is one of the largest organic molecules detected in the interstellar gas. It is highly abundant in star-forming regions and its stability and degradation pathways provide insights into the chemical pathways in the interstellar medium . The UV photodestruction rate of DME has been studied, and it is considered relatively unimportant for DME in shielded hot core regions, suggesting that gas phase processes are likely responsible for its formation in space .

Scientific Research Applications

  • Alternative Fuel for Compression Ignition Engines : Dimethyl ether (DME) is explored as an alternative to conventional diesel fuel, with benefits like low emissions of NOx, HC, CO, and particularly low PM emissions due to its molecular structure. DME exhibits superior atomization and vaporization characteristics compared to conventional diesel. However, challenges include modifying engine components and developing methods to reduce NOx emissions (Park & Lee, 2014).

  • Mass Spectrometry Applications : DME has been used in chemical ionization mass spectrometry for the characterization of various biologically active compounds, such as trichothecene toxins and nitramines. DME's ability to form characteristic adduct ions helps in differentiating among isomers and understanding fragmentation pathways (Burrows, 1994).

  • Catalytic Synthesis : Advances in catalyst design for DME synthesis via dehydration from methanol or tandem catalysis from synthesis gas (syngas) have been significant. The focus has been on metal deposition mode, support modification, and reaction routes to enhance catalytic efficiency (Sun, Yang, Yoneyama, & Tsubaki, 2014).

  • Environmental Impact and Fuel Properties : Studies on DME as a propellant, coolant, and alternative clean fuel for diesel engines have shown its potential for high performance and low emissions. It can be produced from various feedstocks and processed into valuable co-products like hydrogen (Azizi, Rezaeimanesh, Tohidian, & Rahimpour, 2014).

  • Combustion and Emission Characteristics : Research on DME's combustion process in engines, particularly its interaction with turbulence and emissions of pollutants, is crucial for accurate prediction and control in technical combustion systems. Studies include detailed experiments on species and temperature measurements in DME flames (Fuest, Barlow, Chen, & Dreizler, 2012).

  • Hydrogen Carrier and Rural Fuel Applications : DME is considered as a hydrogen carrier due to its chemical structure and has potential applications in transportation, agriculture, and the hotel sector. It offers advantages like easy handling with existing LPG technology and low emissions (Gruber-Schmidt, 2017).

  • Fuel Cell Applications : The use of DME in fuel cells, particularly in the development of new electrocatalysts for DME oxidation and membrane electrode assemblies (MEAs), has been a focus area. The review of research in this field highlights DME's potential in portable fuel cell devices (Serov & Kwak, 2009).

  • Thermodynamic Properties : Studies on the gas phase PVT properties and second virial coefficients of DME provide essential data for its application as a clean alternative fuel and refrigerant. These properties are critical for understanding and improving the performance of DME in industrial applications (Yin & Wu, 2010).

Safety And Hazards

Dimethyl ether-d6 is extremely flammable and contains gas under pressure; it may explode if heated. It may displace oxygen and cause rapid suffocation .

properties

IUPAC Name

trideuterio(trideuteriomethoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGLNKUTAGEVQW-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425999
Record name Dimethyl ether-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

52.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl ether-d6

CAS RN

17222-37-6
Record name Dimethyl ether-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl ether-d6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
BJ Van der Veken, SN Delanoye, B Michielsen… - Journal of Molecular …, 2010 - Elsevier
The infrared spectra of solutions of pentafluoroethane, CHF 2 CF 3 , and dimethyl ether-d 6 , acetone-d 6 , or oxirane-d 4 dissolved in liquid krypton were investigated, at temperatures …
Number of citations: 19 www.sciencedirect.com
IW Levin, RAR Pearce, RC Spiker Jr - The Journal of Chemical Physics, 1978 - pubs.aip.org
… Since only mercury arc excitation Raman spectra have been published for liquid dimethyl ether-d6 , 5 we present in Fig. 3 the laser Raman spectrum for this isotope. These data are …
Number of citations: 20 pubs.aip.org
T Kiyohara, M Akita, C Ohe, K Itoh - The Journal of Physical …, 2002 - ACS Publications
Infrared spectra were measured at 80 K for dimethyl ether (CH 3 OCH 3 , DME) and dimethyl ether-d 6 (CD 3 OCD 3 , DME-d 6 ) with increasing amounts of exposures to metal …
Number of citations: 13 pubs.acs.org
JF Meagher, RB Timmons - The Journal of Chemical Physics, 1972 - pubs.aip.org
The room temperature vacuum uv photolysis of dimethyl ether at 1470 Å has been investigated. The main products were found to be H 2 , H 2 CO, C 2 H 6 , and CH 4 . In addition, some …
Number of citations: 10 pubs.aip.org
C Wohlfarth - Polymer Solutions: Physical Properties and their …, 2010 - Springer
pVT data of poly(ethylene-co-1-butene) in dimethyl ether-d6 … dimethyl ether-d6 CAS Number 2 … pVT data of poly(ethylene-co-1-butene) in dimethyl ether-d6 …
Number of citations: 2 link.springer.com
JS Siegel, FAL Anet - The Journal of Organic Chemistry, 1988 - ACS Publications
… Dimethyl ether-d6 has been proposed1 because of its low melting point, but it too is very expensive. To address this problem, we present here a simple one-step procedure for the …
Number of citations: 191 pubs.acs.org
T Mole - Journal of Catalysis, 1983 - Elsevier
13 Carbon- and deuterium-labeled feeds have been used to examine the conversion of aqueous methanol to hydrocarbons over ZSM-5 zeolite in the presence of various (C 3 and C 4 ) …
Number of citations: 83 www.sciencedirect.com
JJ Isbell, JS Brodbelt - Journal of the American Society for Mass …, 1996 - ACS Publications
Functional group interactions have been observed to affect gas-phase ion-molecule chemistry in a quadrupole ion trap mass spectrometer. Gas-phase methylation and …
Number of citations: 21 pubs.acs.org
BL Duncan - 1970 - search.proquest.com
The purpose of this investigation was to re-examine the infrared and Raman spectra of dimethyl ether and dimethyl ether-dg, with the intent of clarifying the vibrational assignments and …
Number of citations: 0 search.proquest.com
IAB Reid - 1984 - search.proquest.com
… This also proved to be the case where dimethyl ether-d6 acted as the precursor of methoxy-d3. The decomposition of the trifluoromethoxy radical was examined using an RRKM …
Number of citations: 2 search.proquest.com

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